ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a cycloheptane ring
Preparation Methods
The synthesis of ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents . Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl and thiocarbonyl groups, converting them into alcohols or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include other pyrazole and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups or ring systems. For example:
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring, such as methyl or ethyl groups.
Thiophene derivatives: Compounds with variations in the thiophene ring, such as different positions of sulfur atoms or additional substituents.
The uniqueness of this compound lies in its combination of these rings and functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H21ClN4O3S2 |
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Molecular Weight |
441g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-3-26-17(25)13-10-7-5-4-6-8-12(10)28-16(13)22-18(27)21-15(24)14-11(19)9-20-23(14)2/h9H,3-8H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
LRMGHJCXIOPIFH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=C(C=NN3C)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC(=O)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
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